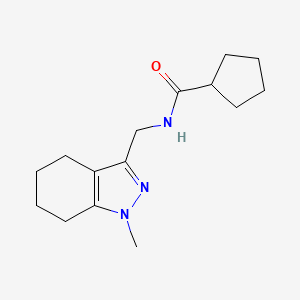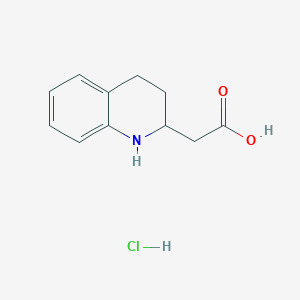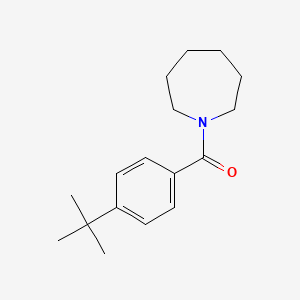
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, also known as FTSPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This sulfonamide derivative has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix (ECM) proteins. This inhibition of MMP activity can lead to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-tumor and anti-angiogenic effects. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is not fully understood, and there is limited information on its pharmacokinetics and toxicity.
Orientations Futures
There are several future directions for research on N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide. One area of research could focus on the development of more potent derivatives of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide that exhibit greater anti-tumor and anti-angiogenic effects. Another area of research could focus on the development of more selective inhibitors of MMPs that do not exhibit toxicity or off-target effects. Additionally, further studies could be conducted to investigate the pharmacokinetics and toxicity of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide in animal models.
Méthodes De Synthèse
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-formyl-2-thiophenecarboxaldehyde with 2-amino-2-methyl-1-propanol, followed by the reaction of the resulting compound with 4-methylbenzenesulfonyl chloride. Other methods include the reaction of 5-formyl-2-thiophenecarboxaldehyde with N-(2-hydroxypropyl)-4-methylbenzenesulfonamide, followed by the reaction of the resulting compound with triethylamine.
Applications De Recherche Scientifique
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOIVJBLYFXNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)
![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)



![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)

![Ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2441206.png)

![N-[2-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2441209.png)
